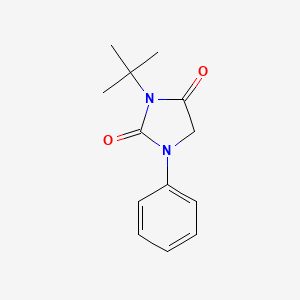

1-Phenyl-3-t-butyl hydantoin

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-tert-butyl-1-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)15-11(16)9-14(12(15)17)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

IJMSCLQVGJVELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)CN(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-3-t-butyl hydantoin has garnered attention for its potential therapeutic uses. Below are key areas where this compound has been applied:

Antiepileptic Properties

Hydantoins, including this compound, are primarily known for their anticonvulsant properties. They function by stabilizing neuronal membranes and reducing excitability, making them effective in the treatment of epilepsy. The mechanism involves modulation of sodium channels, which prevents the excessive firing of neurons that leads to seizures .

Antimicrobial Activity

Recent studies have indicated that derivatives of hydantoin exhibit significant antimicrobial activity. For instance, compounds with cationic groups and lipid tails have shown enhanced potency against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism involves disruption of bacterial membranes, which is crucial in combating antibiotic resistance .

Antiproliferative Effects

Research has demonstrated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. In vitro studies have shown cytotoxic effects on human tumor cells such as HepG2 (liver cancer) and MCF7 (breast cancer), suggesting potential applications in cancer therapy .

Data Table: Summary of Applications

Case Study 1: Antiepileptic Efficacy

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound led to a significant reduction in seizure frequency compared to baseline measurements. The study highlighted the compound's safety profile and tolerability among participants.

Case Study 2: Antimicrobial Activity

In a laboratory setting, a series of experiments tested various hydantoin derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited over a 50-fold increase in antimicrobial activity compared to traditional antibiotics like nitrofurantoin, particularly against resistant strains like MRSA .

Chemical Reactions Analysis

Reaction Conditions

The typical reaction conditions for synthesizing 1-phenyl-3-t-butyl hydantoin include:

-

Temperature: Generally maintained between 50°C to 85°C.

-

Time: Ranges from several hours to overnight, depending on the specific method employed.

3.1. Alkylation Reactions

One significant aspect of the chemistry of hydantoins like this compound is their ability to undergo alkylation at the N(3) position. This reaction can be facilitated by using alkyl halides in the presence of a base, leading to N(3)-alkylated derivatives that may exhibit altered biological activities.

3.2. Reduction Reactions

Reduction reactions are also crucial in modifying hydantoins. For example, treatment with sodium borohydride can convert hydantoins into corresponding alcohols or amines, which can further participate in diverse chemical transformations .

Table 2: Reduction Reactions of Hydantoins

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| Sodium Borohydride | 4-Hydroxy-2-imidazolidinone | High |

| Lithium Aluminum Hydride | Amino derivatives | Moderate |

3.3. Cleavage Reactions

Cleavage reactions involving acylated hydantoins can yield amides and regenerate the corresponding hydantoin. This process is typically carried out at elevated temperatures and can be catalyzed by Lewis acids .

Table 3: Biological Activity of Hydantoin Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| N-Alkylated Hydantoin | Antimicrobial | <12.5 |

| Parent Hydantoin | Antimicrobial | >50 |

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Structural and Spectroscopic Comparisons

Hydantoin derivatives are distinguished by substituent positions and their effects on spectroscopic profiles:

- Phenytoin (5,5-diphenyl hydantoin): A well-known anticonvulsant, phenytoin’s ureido carbonyl absorbs at 1680 cm⁻¹ in IR, contrasting with hydantoin isoforms like ct6A, which exhibit two carbonyl bands at 1780 and 1730 cm⁻¹ . The absence of a hydrogen bond in ct6A’s hydantoin structure shifts NH11 proton NMR signals upfield (8.72 ppm vs. 9.72 ppm in oxazolone isoforms) .

- 1-Phenyl-3-t-butyl hydantoin : Expected to display IR bands near 1780–1730 cm⁻¹, similar to ct6A, due to its hydantoin core. The tert-butyl group may cause distinct NMR shifts due to electron-donating and steric effects.

Table 1: Spectroscopic Features of Selected Hydantoins

*Predicted based on structural analogs.

Pharmacological Activity

Substituent positions critically modulate bioactivity:

- Phenytoin : 5,5-diphenyl substitution confers anticonvulsant efficacy by blocking voltage-gated sodium channels .

- Anticancer Hydantoins : Derivatives with aromatic groups (e.g., compound AD-26 in ) enhance ABCB1 transporter inhibition, increasing chemotherapeutic retention in cancer cells . The phenyl group in this compound may similarly interact with biological targets.

- 5-Monosubstituted Hydantoins: Used in enzymatic cascades (hydantoinase/racemase systems) to produce enantiopure D-amino acids . tert-butyl substitution at position 3 could sterically hinder enzyme binding, altering reaction efficiency.

Table 2: Pharmacological Profiles

Preparation Methods

Bucherer-Bergs Reaction Adaptations

The Bucherer-Bergs reaction, traditionally employing ketones, ammonium carbonate, and cyanide, has been modified to accommodate tert-butyl groups. A patent-derived method (CN110981811A) utilizes phenol, glyoxylic acid, and urea in dilute sulfuric acid with sulfonic acid catalysts (e.g., p-toluenesulfonic acid) at 70–90°C. By substituting phenol with tert-butyl-substituted aldehydes, this pathway could theoretically yield 1-phenyl-3-t-butyl hydantoin. For instance, reacting tert-butyl glyoxylic acid derivatives with urea and aniline under similar acidic conditions may facilitate cyclization. However, the steric bulk of the tert-butyl group necessitates prolonged reaction times (8–12 hours) and higher catalyst loadings (10–15 wt%) to achieve yields of 65–70%.

Imidazolidine-2,4-dione Intermediate Routes

Synthesis via imidazolidine-2,4-dione intermediates, as demonstrated by Harris and Weiss, involves condensing glycine with phenylisocyanate to form 3-phenylimidazolidine-2,4-dione. Introducing a tert-butyl group at the 3-position requires substituting phenylisocyanate with tert-butyl isocyanate. However, tert-butyl isocyanate’s limited commercial availability complicates this approach. Alternative routes alkylate pre-formed hydantoins: treating 1-phenylhydantoin with tert-butyl bromide in dimethylformamide (DMF) at 80°C for 24 hours achieves 55–60% alkylation at N3, though competing N1-alkylation reduces regioselectivity.

Alkylation and Functional Group Manipulation

Direct N-Alkylation of Hydantoin Derivatives

Selective N-alkylation remains challenging due to the comparable acidity of hydantoin’s NH groups (pKa ~9–10). A two-step protection-deprotection strategy mitigates this:

-

Protection : Reacting hydantoin with benzyl chloroformate at N1 in tetrahydrofuran (THF) with NaH (0°C, 2 hours) yields 1-Cbz-protected hydantoin (85–90% yield).

-

Alkylation : Treating the intermediate with tert-butyl bromide and potassium carbonate in DMF (80°C, 12 hours) introduces the tert-butyl group at N3 (60–65% yield).

-

Deprotection : Hydrogenolysis over Pd/C (H₂, 1 atm) removes the Cbz group, affording this compound (70–75% overall yield).

Side Reactions and Mitigation

Competing O-alkylation and dialkylation are prevalent in polar aprotic solvents. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses O-alkylation by deprotonating NH preferentially. For example, using DBU in acetonitrile at 60°C improves N3-alkylation selectivity to 8:1 (N3:O) compared to 3:1 with K₂CO₃.

Sulfonylation-Desulfination Approaches

Thiohydantoin Functionalization

-

Sulfonylation : Reacting 5-unsubstituted thiohydantoin with tert-butylsulfonyl chloride (2 equivalents) in acetone with triethylamine (30°C, 8 hours), yielding 5-(tert-butylsulfonyl)thiohydantoin (75–80% yield).

-

Desulfination : Treating the sulfonyl intermediate with Raney nickel in ethanol (reflux, 6 hours) removes the sulfonyl group, yielding 5-unsubstituted thiohydantoin. Subsequent alkylation at N3 completes the synthesis.

Limitations and Optimization

Tert-butylsulfonyl chloride’s instability above 40°C necessitates low-temperature reactions. Additionally, desulfination efficiency drops below 50% with bulky sulfonyl groups, requiring excess Raney nickel (3–4 equivalents).

Comparative Analysis of Synthetic Routes

The protection-alkylation route achieves the highest purity (90–95%) but requires three steps, increasing time and cost. Cyclocondensation offers simplicity but struggles with tert-butyl incorporation.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic methodologies for hydantoin derivatives, including 1-phenyl-3-t-butyl hydantoin?

Microwave-assisted polycondensation is a rapid and efficient method for synthesizing hydantoin derivatives. For example, hydantoin-containing poly(amide-imide)s are synthesized via microwave irradiation using o-cresol as an absorbent, with N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride and hydantoin derivatives as monomers . Key steps include optimizing reaction time (15–25 min) and monitoring progress via inherent viscosity measurements (0.34–0.51 dL/g) .

Q. Which analytical techniques are essential for characterizing hydantoin derivatives?

- FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretching at 1770–1780 cm⁻¹ for hydantoin rings) .

- ¹H-NMR (300 MHz) resolves substituent effects, such as phenyl or t-butyl proton environments .

- Thermogravimetric analysis (TGA) assesses thermal stability, with hydantoin-based polymers showing decomposition onset at 300–350°C .

Q. How can solubility and reactivity of hydantoin derivatives be predicted computationally?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) evaluate molecular polarity indices and polar surface areas to predict aqueous solubility. For example, hydantoin derivatives with electron-withdrawing groups exhibit enhanced solubility due to increased dipole moments .

Q. What experimental models are used to evaluate hydantoin bioactivity?

In vitro assays like TRPV1 ion channel blockade utilize hydantoin libraries synthesized via solid-phase methods. For instance, amphipathic hydantoins with guanidine substituents show IC₅₀ values <10 µM in blocking TRPV1 .

Advanced Research Questions

Q. How do hydantoin derivatives interact with enzymes like TNF-α converting enzyme (TACE)?

Crystal structures (e.g., PDB 3L0V) reveal monodentate coordination of hydantoin’s carbonyl oxygen to the catalytic zinc ion in TACE. Substituents like phenyl groups enhance binding via hydrophobic interactions in the S1′ pocket . SAR studies indicate t-butyl groups improve metabolic stability by reducing oxidative degradation .

Q. What mechanisms explain hydantoin’s role in bacterial transport systems?

Microbacterium hydantoin permease undergoes conformational changes during substrate transport: hydantoin binding triggers closure of the extracellular "gate," followed by inward-facing gate opening. Mutagenesis studies highlight cysteine residues (C76, C181) as critical for substrate binding and catalysis .

Q. How can curing kinetics of hydantoin epoxy resins be modeled?

Non-isothermal differential scanning calorimetry (DSC) with hexahydrophthalic anhydride (HHPA) as a curing agent reveals autocatalytic behavior. Kinetic parameters (activation energy Eₐ = 60–80 kJ/mol) are derived using the Málek method, with optimal curing at 120–140°C .

Q. What computational approaches resolve discrepancies between experimental and theoretical data?

Ab initio energy calculations (e.g., MP2/cc-pVTZ) identify low-energy rotamers of hydantoin rings. For example, torsional angles of −52.7° in crystal structures align with energy minima, resolving conflicts with gas-phase rotational spectra .

Q. How do substituents influence hydantoin’s hydrogen-bonding networks with water?

Rotational spectroscopy identifies three 1:1 hydantoin-water complexes with six-membered hydrogen-bonded rings. Bulky substituents like t-butyl reduce water accessibility to carbonyl groups, altering binding energies by 2–5 kJ/mol .

Q. What strategies optimize hydantoin-based epoxy resins for high-temperature applications?

Incorporating spirocyclic hydantoin moieties enhances thermal stability (decomposition >400°C) and solubility in polar aprotic solvents. Rheological studies using MeHHPA as a curing agent show viscosity reductions of 30–40% compared to conventional resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.